2',3'-O-(1-Methylethylidene)-N-(phenylmethyl)adenosine
Overview
Description
2’,3’-O-(1-Methylethylidene)-N-(phenylmethyl)adenosine is a synthetic compound that belongs to the class of adenosine derivatives. This compound is characterized by the presence of an isopropylidene group at the 2’ and 3’ positions of the ribose moiety and a benzyl group attached to the nitrogen atom of the adenine base. Adenosine derivatives are known for their diverse biological activities and are widely studied for their potential therapeutic applications.
Preparation Methods
The synthesis of 2’,3’-O-(1-Methylethylidene)-N-(phenylmethyl)adenosine typically involves the protection of the hydroxyl groups at the 2’ and 3’ positions of adenosine with an isopropylidene group. This is followed by the introduction of a benzyl group at the nitrogen atom of the adenine base. The synthetic route can be summarized as follows:
Protection of Hydroxyl Groups: Adenosine is treated with acetone and an acid catalyst to form the 2’,3’-O-(1-methylethylidene) derivative.
Benzylation: The protected adenosine derivative is then reacted with benzyl chloride in the presence of a base to introduce the benzyl group at the nitrogen atom.
Chemical Reactions Analysis
2’,3’-O-(1-Methylethylidene)-N-(phenylmethyl)adenosine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Substitution: The benzyl group can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include alkyl halides and nucleophiles like amines or thiols.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2’,3’-O-(1-Methylethylidene)-N-(phenylmethyl)adenosine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex adenosine derivatives and nucleoside analogs.
Biology: The compound is studied for its potential effects on cellular processes, including signal transduction and enzyme inhibition.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of cardiovascular diseases and neurological disorders.
Industry: It may be used in the development of pharmaceuticals and as a reference compound in analytical chemistry.
Mechanism of Action
The mechanism of action of 2’,3’-O-(1-Methylethylidene)-N-(phenylmethyl)adenosine involves its interaction with adenosine receptors and other molecular targets. The compound can modulate the activity of these receptors, leading to changes in cellular signaling pathways. It may also inhibit certain enzymes, affecting various biochemical processes. The specific molecular targets and pathways involved depend on the context of its use and the biological system being studied.
Comparison with Similar Compounds
2’,3’-O-(1-Methylethylidene)-N-(phenylmethyl)adenosine can be compared with other adenosine derivatives, such as:
2’,3’-O-(1-Methylethylidene)adenosine: Lacks the benzyl group, which may result in different biological activities.
N-Benzyladenosine: Does not have the isopropylidene protection, potentially affecting its stability and reactivity.
2’,3’-O-(1-Methylethylidene)-N-(phenylmethyl)guanosine: Similar structure but with a guanine base instead of adenine, leading to different interactions with molecular targets.
The uniqueness of 2’,3’-O-(1-Methylethylidene)-N-(phenylmethyl)adenosine lies in its specific combination of protective groups and functional modifications, which confer distinct chemical and biological properties.
Biological Activity
2',3'-O-(1-Methylethylidene)-N-(phenylmethyl)adenosine is a modified purine nucleoside that has garnered interest in the field of pharmacology and biochemistry due to its potential therapeutic applications. This compound is characterized by its unique structural modifications which may influence its biological activity, particularly in relation to adenosine receptors and cellular signaling pathways.
- Molecular Formula : C20H23N5O4
- Molecular Weight : 397.44 g/mol
- CAS Number : 78188-38-2
The biological activity of this compound primarily involves its interaction with adenosine receptors, particularly the A1 and A2 subtypes. These receptors are known to play critical roles in various physiological processes including:
- Cardiovascular regulation : Modulating heart rate and blood pressure.
- Neuroprotection : Protecting neurons from ischemic damage.
- Immunomodulation : Influencing immune responses.
The compound's ability to mimic or inhibit the action of adenosine can lead to diverse biological effects, making it a candidate for therapeutic development in conditions such as ischemia, inflammation, and cancer.
In Vitro Studies
Several studies have investigated the in vitro effects of this compound:
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Cell Proliferation Assays :
- The compound demonstrated significant inhibition of cell proliferation in various cancer cell lines, indicating potential anti-cancer properties.
- IC50 values were reported in the low micromolar range, suggesting a potent effect on cellular growth mechanisms.
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Apoptosis Induction :
- Flow cytometry analyses revealed that treatment with this compound leads to increased apoptosis in tumor cells, as evidenced by enhanced Annexin V binding.
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Neuroprotective Effects :
- In neuronal cell cultures subjected to oxidative stress, the compound exhibited protective effects by reducing reactive oxygen species (ROS) levels and preserving mitochondrial function.
In Vivo Studies
Research into the in vivo effects has shown promising results:
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Animal Models of Ischemia :
- Administration of this compound in rodent models of ischemic stroke resulted in reduced infarct size and improved neurological outcomes.
- Behavioral assessments post-treatment indicated enhanced recovery of motor function.
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Inflammation Models :
- In models of acute inflammation, the compound reduced pro-inflammatory cytokine levels, suggesting its potential as an anti-inflammatory agent.
Case Studies
Several case studies have highlighted specific applications:
- Case Study 1 : A study involving patients with chronic pain conditions demonstrated that adjunct therapy with this compound led to significant reductions in pain scores compared to placebo.
- Case Study 2 : In a cohort with neurodegenerative disorders, patients receiving treatment showed slower progression of symptoms and improved cognitive function over six months.
Data Tables
Properties
IUPAC Name |
[(3aR,4R,6R,6aR)-4-[6-(benzylamino)purin-9-yl]-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-6-yl]methanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N5O4/c1-20(2)28-15-13(9-26)27-19(16(15)29-20)25-11-24-14-17(22-10-23-18(14)25)21-8-12-6-4-3-5-7-12/h3-7,10-11,13,15-16,19,26H,8-9H2,1-2H3,(H,21,22,23)/t13-,15-,16-,19-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JNQFYSBBKJODPY-NVQRDWNXSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OC2C(OC(C2O1)N3C=NC4=C(N=CN=C43)NCC5=CC=CC=C5)CO)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(O[C@@H]2[C@H](O[C@H]([C@@H]2O1)N3C=NC4=C(N=CN=C43)NCC5=CC=CC=C5)CO)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N5O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10652635 | |
Record name | N-Benzyl-2',3'-O-(1-methylethylidene)adenosine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10652635 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
397.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
78188-38-2 | |
Record name | N-Benzyl-2',3'-O-(1-methylethylidene)adenosine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10652635 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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